Azaphen, also known as Pipofezin, is a tricyclic antidepressant compound. [] It belongs to the class of dibenzoxazepines and has been investigated for its potential use in treating various neurological and psychological conditions. [, , ] While its clinical use might be limited in some regions, its unique properties make it a valuable subject for scientific research.
Molecular Structure Analysis
Although the molecular structure of Azaphen is not explicitly detailed in the analyzed papers, its classification as a dibenzoxazepine provides some insight. [, , ] This suggests a core structure consisting of two benzene rings linked by an oxazepine ring. Further structural analysis, including computational modeling, suggests a substrate affinity of Azaphen to CYP1A2, a cytochrome P450 enzyme. []
Mechanism of Action
Monoamine Reuptake Inhibition: Unlike tricyclic antidepressants that broadly inhibit the reuptake of norepinephrine, dopamine, and serotonin, Azaphen exhibits more selective inhibition. [, , ] It shows a weaker inhibitory effect on the uptake of one or two of these monoamines, suggesting a potentially different pharmacological profile compared to typical tricyclics.
Calcium Channel Modulation: Research suggests that Azaphen might interact with calcium channels, potentially influencing calcium transport across cell membranes. [, ] This interaction could contribute to its observed effects on drug resistance in malaria and its potential antiarrhythmic properties. [, ]
Physical and Chemical Properties Analysis
Penetrate Biological Barriers: Azaphen demonstrates rapid penetration through various biological barriers, including the blood-brain, blood-ophthalmic, and placental barriers. [, ] This property indicates its ability to effectively reach target tissues, including the central nervous system.
Extraction from Biological Samples: Azaphen can be isolated from biological materials using acidified water and acetonitrile. [, ] Notably, acetonitrile extraction yields a significantly higher isolation rate compared to acidified water. [, ] This information is relevant for analytical techniques and toxicological studies.
Applications
Animal Models of Depression: Azaphen effectively prevents behavioral depression in mice using Porsolt's model. [, ] In chronic treatment regimens, it also demonstrates efficacy in preventing learned helplessness in mice using Anisman's test, suggesting potential antidepressant properties. [, ]
Hypoxia and Physical Tolerance: Studies in mice and rats show that Azaphen prolongs survival time in hypoxic conditions, including hypoxic, hemic hypoxia, and circulatory hypoxia. [] Furthermore, it enhances swimming time in mice, indicating potential benefits for physical endurance and tolerance to low-oxygen environments. []
Drug Resistance in Malaria: Research suggests that Azaphen, along with other tricyclic antidepressants, may reverse resistance to chloroquine in Plasmodium berghei. [, ] This reversal is potentially linked to its inhibitory effects on Ca2+, Mg2+-ATPase, an enzyme involved in calcium transport. [, ] These findings highlight its potential as a valuable tool for studying drug resistance mechanisms in malaria.
Related Compounds
Amitriptyline
Relevance: Amitriptyline, similar to Azaphen, is classified as a tricyclic antidepressant. Structurally, they share a tricyclic core but differ in the specific ring systems present. A research study comparing the effects of various antidepressants on the reserpine-induced inhibition of the turning-over reflex in frogs revealed that Amitriptyline, like Chlorimipramine, exhibited a stronger potentiating effect than Azaphen []. This observation further highlights the potential differences in the pharmacological profiles of these structurally related antidepressants.
Desipramine
Relevance: Desipramine is a structurally similar tricyclic antidepressant to Azaphen. It shares the tricyclic dibenzazepine core with Azaphen but differs in its side chain, lacking the methyl group present in Azaphen. Research suggests that both compounds exhibit antidepressant activity but may have differing potencies and side effect profiles []. A study comparing their impact on reserpine's action in frogs showed that Desipramine's potentiating effect was weaker compared to Imipramine and Amitriptyline but stronger than Azaphen []. This suggests subtle differences in their interactions with specific biological targets.
Pipofezin
Relevance: Pipofezin is the subject of a study investigating its potential impact on cytochrome P450 (CYP) enzyme activity []. The study utilizes computational modeling and in vitro electrochemical analysis to determine Pipofezin's interactions with the CYP3A4 isoenzyme, a major drug-metabolizing enzyme in the liver. Understanding these interactions is crucial for predicting potential drug-drug interactions and ensuring medication safety.
Nortriptyline
Relevance: Nortriptyline, like Azaphen, is classified as a tricyclic antidepressant. They share a tricyclic core, although Nortriptyline belongs to the dibenzocycloheptadiene class while Azaphen belongs to the dibenzazepine class. A research study comparing the effects of various antidepressants on the reserpine-induced inhibition of the turning-over reflex in frogs showed that Nortriptyline exhibited a weaker potentiating effect than its tertiary amine counterpart, Amitriptyline []. While this study didn't directly compare Nortriptyline with Azaphen, it provides insights into the structure-activity relationship within the TCA class, suggesting potential differences in their pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
OBA-09 is an ester of pyruvate and salicylic acid that has neuroprotective properties. It decreases lactate dehydrogenase (LDH) release and prevents cell death induced by NMDA or zinc, and reduces the production of reactive oxygen species (ROS) induced by oxygen-glucose deprivation in mixed rat primary cortical cells when used at concentrations of 10 and 15 mM. OBA-09 (10 mg/kg) reduces infarct volume by 89.9% and decreases expression of IL-1β, inducible nitric oxide synthase (iNOS), COX-2, and TNF-α in the brain in a rat model of ischemia induced by middle cerebral artery occlusion (MCAO). It improves motor performance in the rotarod test in the same model when administered at a dose of 10 mg/kg. OBA-09 is a neuroprotective agent. It acts by preventing lipid peroxidation, ROS production and causing the recovery of NAD and ATP concentrations to near basal levels.
OBE022 is a prodrug of OBE002, and is an oral and selective prostaglandin F2α receptor antagonist as an effective and safe modality for the treatment of preterm labor.
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position. A semi-synthetic bile acid which acts as a farnesoid X receptor agonist and is used for treatment of primary biliary cholangitis. It has a role as a farnesoid X receptor agonist and a hepatoprotective agent. It is a dihydroxy-5beta-cholanic acid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It is functionally related to a chenodeoxycholic acid. Primary biliary cirrhosis, or PBC, is a progressive and chronic condition that leads to hepatic injury often resulting in end-stage liver failure that requires liver transplantation. Obeticholic acid is a farnesoid-X receptor (FXR) agonist used to treat this condition, possibly allowing for increased survival. In 2016, it was granted approval to treat primary biliary cholangitis in combination with [ursodeoxycholic acid], which was previously the mainstay treatment for this condition. In May 2021, the FDA updated its prescribing information to contraindicate the use of obeticholic acid in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020. Obeticholic acid is a Farnesoid X Receptor Agonist. The mechanism of action of obeticholic acid is as a Farnesoid X Receptor Agonist. Obeticholic Acid is an orally bioavailable semi-synthetic bile acid derivative and an agonist of the nuclear bile acid receptor farnesoid X receptor (FXR) that may be used to lower hepatic exposure to bile acids. Upon oral administration, obeticholic acid targets and binds to FXR expressed in the liver and intestine, activating FXR-mediated bile acid, inflammatory, fibrotic, and metabolic pathways. This suppresses the production of bile acid in the hepatocytes and increases bile acid transport out of the hepatocytes, thereby reducing hepatic exposure to bile acids. FXR plays an important role in bile acid homeostasis and is involved in hepatic and intestinal inflammation and liver fibrosis.